Ethyl 3-bromo-2-methoxybenzoate
Description
Ethyl 3-bromo-2-methoxybenzoate is an aromatic ester derivative characterized by a benzoate backbone substituted with a bromine atom at position 3 and a methoxy group at position 2, with an ethyl ester at the carboxylic acid position. Its molecular formula is C₁₀H₁₁BrO₃, and its molecular weight is approximately 259.10 g/mol (calculated based on substituent atomic weights). The compound is structurally significant due to the electron-withdrawing bromine and electron-donating methoxy group, which influence its reactivity and physical properties.
Properties
IUPAC Name |
ethyl 3-bromo-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-3-14-10(12)7-5-4-6-8(11)9(7)13-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJKWQJEAOPVDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673255 | |
| Record name | Ethyl 3-bromo-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1106304-74-8 | |
| Record name | Ethyl 3-bromo-2-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1106304-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-bromo-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2-methoxybenzoate can be synthesized through several methods. One common method involves the bromination of ethyl 2-methoxybenzoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the third position of the aromatic ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of ethyl 3-bromo-2-methoxybenzyl alcohol.
Oxidation: Formation of ethyl 3-bromo-2-formylbenzoate.
Scientific Research Applications
Ethyl 3-bromo-2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2-methoxybenzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the ester group is reduced to an alcohol, involving the transfer of hydride ions. In oxidation reactions, the methoxy group is oxidized to a carbonyl group, involving the transfer of oxygen atoms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Ethyl 3-bromo-2-methoxybenzoate with structurally related esters, focusing on substituent positions, ester groups, and functional properties.
Structural Analogs and Positional Isomers
Key Comparisons
Ester Group Impact: Ethyl vs. Methyl Esters: Ethyl esters generally exhibit higher lipophilicity than methyl esters, influencing solubility and metabolic stability. For example, this compound may have slower hydrolysis rates compared to its methyl analog . Synthetic Yields: Methyl esters (e.g., Mthis compound) are synthesized in moderate yields (60%), while ethyl analogs may face challenges in commercial production, as noted by discontinuation .
Substituent Position Effects: Bromine Position: Bromine at position 3 (target compound) vs. 4 (Ethyl 4-bromo-3-methoxybenzoate) alters electronic effects. The 3-Br substituent in the target compound may enhance electrophilic aromatic substitution reactivity at adjacent positions .
Physical and Chemical Properties: Molecular Weight: Bromine increases molecular weight by ~80 g/mol compared to non-brominated analogs (e.g., Ethyl 2-methoxybenzoate at 180.20 g/mol) . Solubility: this compound is likely less polar than methyl analogs, reducing water solubility but improving organic solvent compatibility.
Table 2: Substituent Impact on Similarity Scores (Based on )
| Compound Name | Similarity Score | Key Difference |
|---|---|---|
| Ethyl 4-bromo-3-methoxybenzoate | 0.97 | Br/OMe positions |
| Mthis compound | 0.93 | Ester group |
| Methyl 4-bromo-3,5-dimethoxybenzoate | 0.95 | Additional OMe |
Biological Activity
Ethyl 3-bromo-2-methoxybenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C10H11BrO3
- Molecular Weight : Approximately 261.1 g/mol
- Functional Groups : Contains a bromine atom, a methoxy group, and an ester functional group.
These characteristics contribute to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromine atom enhances its binding affinity through halogen bonding, while the methoxy group influences solubility and reactivity.
Key Mechanisms :
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thus blocking substrate access. This property is particularly useful in medicinal chemistry for developing enzyme inhibitors.
- Receptor Modulation : It can modulate signal transduction pathways by interacting with cellular receptors, potentially affecting various cellular functions .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its effectiveness in inhibiting the growth of various cancer cell lines, suggesting a potential role in cancer therapy. The compound's mechanism involves inducing apoptosis in cancer cells through the activation of intrinsic pathways .
Anti-inflammatory Effects
In addition to anticancer properties, this compound has shown promise as an anti-inflammatory agent. Its structural similarity to known anti-inflammatory drugs allows it to modulate inflammatory pathways effectively. Experimental data suggest that it can reduce the production of pro-inflammatory cytokines in vitro.
Comparative Analysis
To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented in the following table:
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Bromine atom, methoxy group | Anticancer, anti-inflammatory |
| Ethyl 3-bromo-4-methoxybenzoate | Different positioning of methoxy group | Varies in potency |
| Ethyl 3-chloro-2-methoxybenzoate | Chlorine instead of bromine | Different reactivity |
This comparison highlights how slight modifications in structure can lead to variations in biological activity.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Activity : A recent study published in Bioorganic & Medicinal Chemistry Letters explored the compound's effects on breast cancer cells. Results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis at concentrations ranging from 10 µM to 50 µM .
- Anti-inflammatory Research : Another study evaluated the compound's anti-inflammatory properties using a murine model of acute inflammation. The results indicated a significant reduction in edema and inflammatory markers when treated with this compound compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
